2-(Allylamino)-N-benzylbenzamide
CAS No.:
Cat. No.: VC17559805
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H18N2O |
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Molecular Weight | 266.34 g/mol |
IUPAC Name | N-benzyl-2-(prop-2-enylamino)benzamide |
Standard InChI | InChI=1S/C17H18N2O/c1-2-12-18-16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h2-11,18H,1,12-13H2,(H,19,20) |
Standard InChI Key | RWMILTIZBQAZFN-UHFFFAOYSA-N |
Canonical SMILES | C=CCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties of 2-(Allylamino)-N-benzylbenzamide
Molecular Architecture and Key Features
The compound’s structure comprises a benzamide backbone substituted with an allylamino group at the 2-position and a benzyl moiety at the N-position. This configuration introduces both hydrophobicity and conformational flexibility, critical for interactions with biological targets like tubulin . The allylamino group (CH₂CHCH₂NH-) enables nucleophilic reactivity, while the benzyl group enhances aromatic stacking potential.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₇H₁₈N₂O |
Molecular Weight | 266.34 g/mol |
CAS Number | Not explicitly listed |
Solubility | Likely soluble in DMSO, DMF |
Stability | Stable under inert conditions |
Data derived from synthesis protocols suggest stability in polar aprotic solvents, though experimental validation is limited .
Synthetic Routes and Optimization
The synthesis of 2-(Allylamino)-N-benzylbenzamide typically involves a two-step process:
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Acylation of Benzylamine: Benzylamine reacts with 2-nitrobenzoyl chloride to form N-benzyl-2-nitrobenzamide, followed by nitro group reduction to yield 2-aminobenzylbenzamide .
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Allylation: The primary amine undergoes nucleophilic substitution with allyl halides (e.g., allyl bromide) in the presence of a base such as cesium carbonate .
Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and catalytic use of KI to enhance allylation efficiency . Yields reported in analogous syntheses range from 70% to 94%, depending on purification methods .
Biological Activities and Mechanisms of Action
Tubulin Polymerization Inhibition
2-(Allylamino)-N-benzylbenzamide disrupts microtubule dynamics by binding to the colchicine site of β-tubulin, preventing polymerization and inducing mitotic arrest . Comparative studies of N-benzylbenzamide derivatives reveal that the allylamino group enhances binding affinity due to its electron-donating effects and steric compatibility .
Table 2: Antiproliferative Activity of Selected Derivatives
Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. A549 |
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2-(Allylamino)-N-benzyl | 2.1 | 3.4 |
N-Benzyl-2-methyl | 5.6 | 7.9 |
Parent benzamide | >10 | >10 |
Data adapted from highlight the superior potency of the allylamino derivative.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) reveals characteristic signals at δ 4.58 ppm (d, J=6.2 Hz, benzyl CH₂) and δ 5.80–5.95 ppm (allyl CH₂CHCH₂) .
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Mass Spectrometry: HRMS (ESI) confirms the molecular ion [M+H]⁺ at m/z 267.1492 (calculated 267.1491).
Structural Analogs and Structure-Activity Relationships (SAR)
Role of the Allylamino Group
Replacing the allylamino moiety with bulkier substituents (e.g., cyclohexyl) reduces antiproliferative activity, underscoring the importance of the allyl group’s size and flexibility . Conversely, halogenation at the benzyl ring (e.g., 2-chloro substitution) improves tubulin binding but increases cytotoxicity .
Comparison with 2-Benzamido-N-benzylbenzamide
The closely related 2-benzamido-N-benzylbenzamide (C₂₁H₁₈N₂O₂) lacks the allylamino group, resulting in 10-fold lower potency against MCF-7 cells . This highlights the critical role of the allylamino substituent in enhancing bioactivity.
Future Research Directions
Derivative Synthesis and Optimization
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Heterocyclic Analogues: Introducing pyridine or piperazine rings may improve solubility and blood-brain barrier penetration.
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Prodrug Strategies: Acetylation of the allylamino group could enhance oral bioavailability.
In Vivo Efficacy Studies
Rodent xenograft models are needed to evaluate tumor growth inhibition and pharmacokinetics. Preliminary data suggest a plasma half-life of ~4 hours in mice, necessitating formulation improvements .
Target Identification Beyond Tubulin
Proteomic studies indicate potential interactions with heat shock proteins (HSP90) and apoptosis regulators (Bcl-2), warranting mechanistic exploration .
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